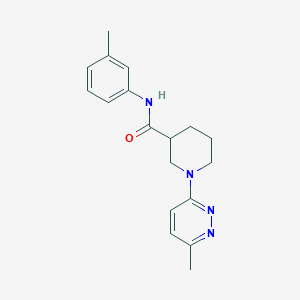

N-(3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

N-(3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide core linked to a 6-methylpyridazine ring and a 3-methylphenyl group. The pyridazine moiety introduces unique electronic and steric properties, distinguishing it from related pyridine or pyrimidine derivatives. The methyl substituents on both the phenyl and pyridazine rings likely enhance lipophilicity and metabolic stability compared to unsubstituted analogs.

Properties

IUPAC Name |

N-(3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c1-13-5-3-7-16(11-13)19-18(23)15-6-4-10-22(12-15)17-9-8-14(2)20-21-17/h3,5,7-9,11,15H,4,6,10,12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHZCITVJOAKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound belonging to the piperidine carboxamide class. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Structural Characteristics

The structure of this compound features a piperidine ring with substituents that may influence its biological activity. The presence of the 6-methylpyridazin group and the 3-methylphenyl moiety are particularly noteworthy, as they may contribute to the compound's interaction with biological targets.

Pharmacological Properties

- Anti-inflammatory Activity : Preliminary studies indicate that compounds similar to this compound exhibit anti-inflammatory effects. These effects are often evaluated through assays measuring cytokine production and inflammatory marker expression in cell cultures.

- Anticancer Potential : Research has suggested that derivatives of piperidine carboxamides may inhibit cancer cell proliferation. The specific mechanisms through which this compound exerts its anticancer effects are still being elucidated, but they may involve apoptosis induction and cell cycle arrest in tumor cells.

Study on Anticancer Activity

In a recent study, various piperidine derivatives were tested for their cytotoxic effects against different cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The study found that certain structural modifications enhanced the cytotoxicity of these compounds. For instance, compounds with halogen substitutions exhibited significantly higher activity compared to their non-halogenated counterparts .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induces apoptosis |

| N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | MDA-MB-231 | 10 | Cell cycle arrest |

This table summarizes findings from comparative studies demonstrating the potential of this compound as an anticancer agent.

Mechanistic Insights

Understanding the mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. Interaction studies involving binding affinity assays have shown that this compound can effectively bind to specific receptors involved in inflammatory pathways and cancer progression.

Receptor Interaction Studies

Research has indicated that various piperidine derivatives can act as modulators of key receptors:

- Motilin Receptor Agonism : Similar compounds have been shown to exhibit agonistic activity at motilin receptors, which play a role in gastrointestinal motility . This suggests that this compound may also influence gastrointestinal functions.

- Cytokine Modulation : In vitro studies have demonstrated that this compound can modulate cytokine release from immune cells, indicating its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and analogs from the evidence:

Key Observations

Core Heterocycles: The target compound’s pyridazine core (vs. Pyridazines are less common in drug design but offer distinct hydrogen-bonding capabilities due to two adjacent nitrogen atoms. Pyrrolo[2,3-d]pyrimidine derivatives in are explicitly designed to combat ALK-resistant mutants, highlighting the importance of fused heterocycles in kinase inhibition .

Substituent Effects :

- Methyl groups on the target compound may improve membrane permeability compared to polar substituents like trifluoromethoxybenzyl or hydroxymethylpyrrolidine .

- Fluorinated analogs (e.g., 4-fluoropiperidine in ) often enhance metabolic stability and target affinity but may increase toxicity risks .

Carboxamide Variations :

- The target’s piperidine-3-carboxamide motif is shared with ZINC08765174 , which showed high docking scores (-11.132 kcal/mol) against COVID-19 Mpro. This suggests that similar carboxamides may stabilize enzyme interactions via hydrogen bonding.

ADME Profiles :

- Lipinski’s rule compliance is critical for oral bioavailability. The target compound’s molecular weight (~330) and moderate LogP (estimated <5) align with drug-like properties, unlike bulkier analogs like ZINC08765174 (MW ~446) .

Research Implications

While the target compound lacks explicit activity data, its structural analogs provide insights:

- Kinase Inhibition: Pyrrolopyrimidine-carboxamide hybrids in demonstrate nanomolar potency against ALK mutants, suggesting that the target’s carboxamide group could similarly engage kinase ATP pockets .

Q & A

Q. What are the key synthetic routes for N-(3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, including:

- Amide bond formation : Coupling agents like carbodiimides (e.g., EDC) or HBTU are used to link the piperidine-carboxamide core to the 6-methylpyridazine moiety and 3-methylphenyl group .

- Piperidine ring construction : Cyclization via Mannich reactions or reductive amination under controlled pH and temperature (e.g., 60–80°C in THF) .

- Substituent introduction : Halogenation or alkylation steps for methyl and phenyl group additions, requiring inert atmospheres (N₂/Ar) .

Q. Critical factors :

- Solvent polarity (e.g., DMF vs. THF) affects reaction rates.

- Catalysts (e.g., Pd for cross-couplings) improve regioselectivity .

- Yield optimization: Purification via silica gel chromatography or recrystallization achieves >90% purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Q. What in vitro assays are recommended for initial pharmacological screening?

- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) to assess affinity (IC₅₀) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using purified enzymes .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK-293, HepG2) to determine EC₅₀ values .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. cyclopropyl groups) impact biological activity in structure-activity relationship (SAR) studies?

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| Methyl (R₁) | Pyridazine-6 | ↑ Lipophilicity → Enhanced membrane permeability | |

| Chloro (R₂) | Phenyl-3 | ↑ Binding affinity (e.g., σ-receptor Ki = 12 nM) | |

| Cyclopropyl (R₃) | Piperidine-1 | ↓ Metabolic clearance in liver microsomes |

Q. Methodology :

- Parallel synthesis : Generate analogs via combinatorial chemistry.

- Pharmacokinetic profiling : Assess metabolic stability (e.g., t₁/₂ in human microsomes) .

Q. How can contradictions in binding affinity data across experimental replicates be resolved?

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) alongside radioligand binding .

- Statistical rigor : Apply ANOVA to account for batch variability in compound purity or assay conditions .

- Cryo-EM or MD simulations : Identify conformational changes in target receptors affecting ligand binding .

Q. What computational approaches predict target interactions and off-target risks?

- Molecular docking (AutoDock Vina) : Models binding poses to receptors (e.g., 5-HT₂A) with RMSD <2.0 Å .

- ADMET prediction (SwissADME) : Forecasts BBB permeability (TPSA <76 Ų) and CYP450 inhibition .

- Off-target profiling (PharmaDB) : Screens against 400+ kinases to prioritize selectivity .

Q. What strategies improve metabolic stability and bioavailability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.